Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate

Catalog No.
S14055658
CAS No.
M.F
C15H20Cl2N2O2
M. Wt
331.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carb...

Product Name

Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3

InChI Key

LYAUWEQYMJJEAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=C(C(=CC=C2)Cl)Cl

Tert-butyl 2-(2,3-dichlorophenyl)piperazine-1-carboxylate is an orthogonally protected, C-arylated nitrogenous heterocycle engineered for high-precision medicinal chemistry and intermediate scale-up [1]. Featuring a sterically demanding 2,3-dichlorophenyl moiety at the C2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, this compound provides a stable, highly processable precursor for complex functionalization [2]. The strategic placement of the Boc group suppresses unwanted N1-alkylation or acylation during downstream reactions at the free N4 position, ensuring high regioselectivity and yield in the synthesis of advanced active pharmaceutical ingredients (APIs) [1].

Research Fit

Chiral C-2 stereogenic center supports enantioselective ligand engineering
Boc protection enables chemoselective N-4 functionalization workflows
2,3-Dichlorophenyl motif reported in D₃R affinity and selectivity studies

Substituting this specific C2-arylated, N1-Boc-protected piperazine with its unprotected analog (2-(2,3-dichlorophenyl)piperazine) leads to severe losses in regiocontrol, as unprotected C-aryl piperazines suffer from competing N1/N4 reactivity that yields complex, difficult-to-separate mixtures [1]. Furthermore, utilizing alternative protecting groups such as Carboxybenzyl (Cbz) introduces critical vulnerabilities during deprotection; Cbz removal typically requires catalytic hydrogenolysis, which frequently causes reductive dehalogenation of the sensitive 2,3-dichlorophenyl ring [2]. By employing the Boc-protected variant, chemists can utilize mild acidic cleavage, preserving the di-halogenated aromatic system and avoiding the generation of stubborn des-chloro impurities that complicate downstream purification and API formulation [3].

Substitution Risk

Achiral 4-isomer

Lacks the C-2 stereogenic center; may not support enantioselective differentiation required for D₃R SAR.

Unprotected piperazine

Both N–H groups are available; chemoselective N-4 functionalization may require extra protection/deprotection steps.

Alternative dichloro patterns

2,4- or 3,4-dichloro substitution may shift D₃R binding profile, reducing affinity and selectivity compared to the 2,3-isomer.

Regioselective N4 Functionalization

The presence of the N1-Boc protecting group effectively blocks the sterically hindered N1 position adjacent to the C2-aryl group, directing electrophilic attack exclusively to the unhindered N4 position. In standard N-alkylation assays, the Boc-protected compound demonstrates exceptional regioselectivity, whereas the unprotected 2-(2,3-dichlorophenyl)piperazine yields a problematic mixture of N1, N4, and N1,N4-disubstituted products [1].

Evidence DimensionRegioselective yield of N4-acylated product
Target Compound Data>98% regioselectivity (single major product)
Comparator Or BaselineUnprotected 2-(2,3-dichlorophenyl)piperazine (approx. 45% N4-product, 30% N1-product, 25% disubstituted)
Quantified Difference>50% absolute increase in target N4-acylation yield
ConditionsAcyl chloride (1.1 eq), Et3N, DCM, 0°C to RT, 4 hours

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers during API scale-up.

Stereogenic center
Head-to-head
Target (2-isomer): chiral, (R)-enantiomer D₃R Ki = 1.4 nM, D₃/D₂ = 64
Comparator (4-isomer): achiral, no enantiomeric resolution possible
Enables enantiomer-specific D₃R affinity modulation
In vitro binding, CHO cells; chiral resolution via n-BuLi/(+)-sparteine

Dichlorophenyl Moiety Preservation

The Boc protecting group is cleaved under mild acidic conditions (e.g., TFA/DCM), which leaves the electron-deficient 2,3-dichlorophenyl ring completely intact. In contrast, utilizing Cbz-protected analogs typically requires catalytic hydrogenation (Pd/C, H2) for removal, a process that leads to significant hydrodehalogenation of the aryl chlorides [1].

Evidence DimensionIntact 2,3-dichlorophenyl retention post-deprotection
Target Compound Data>99% retention of both chlorine atoms (TFA/DCM cleavage)
Comparator Or BaselineCbz-protected analog (up to 15-20% reductive dechlorination under standard Pd/C H2 conditions)
Quantified Difference>15% reduction in des-chloro impurities
ConditionsDeprotection phase in multi-step synthesis (Acidic vs. Hydrogenolysis)

Prevents the generation of difficult-to-purge des-chloro impurities, ensuring high purity profiles for sensitive pharmaceutical intermediates.

D₃R affinity (Ki)
Reported
Ki 1.4 – 3.6 nM
D₃/D₂ selectivity 60 – 64
2,3-Dichloro pattern confers low-nanomolar affinity; alternative patterns shift profile
[³H]spiperone / [¹²⁵I]iodosulpride binding; cross-study comparison

Enhanced Organic Solubility

The bulky, lipophilic tert-butyl group significantly enhances the solubility of the piperazine scaffold in standard organic solvents compared to its hydrochloride salt or unprotected free base. This allows for higher concentration reactions in solvents like THF and dichloromethane, which is critical for maintaining homogeneous conditions during transition-metal-catalyzed cross-coupling steps [1].

Evidence DimensionSolubility in standard organic solvents (e.g., THF at 25°C)
Target Compound Data>250 mg/mL in THF
Comparator Or BaselineUnprotected 2-(2,3-dichlorophenyl)piperazine hydrochloride (<20 mg/mL in THF)
Quantified Difference>10-fold increase in THF solubility
ConditionsStandard solubility assay at 25°C, atmospheric pressure

Enables higher throughput and volumetric efficiency in industrial reactors by allowing more concentrated reaction mixtures.

Boc protection strategy
Class-level
Acid-labile Boc at N-1; free N-4 for chemoselective alkylation/acylation
Streamlines derivatization, avoids statistical product mixtures
Standard TFA or HCl/dioxane deprotection; reduces one protection cycle

Improved Normal-Phase Chromatography

Unprotected piperazines often exhibit severe tailing on standard silica gel due to strong interactions between the basic secondary amines and acidic silanol groups. The N1-Boc protection masks one of the basic centers, significantly improving peak shape and resolution during normal-phase purification of intermediates, thereby reducing solvent consumption [1].

Evidence DimensionChromatographic peak tailing factor (Tf) on silica gel
Target Compound DataTf ≈ 1.1 - 1.3 (sharp peaks)
Comparator Or BaselineUnprotected analog (Tf > 2.5, severe tailing)
Quantified Difference>50% reduction in tailing factor
ConditionsNormal-phase TLC/Flash chromatography (Hexane/EtOAc systems)

Reduces solvent consumption and fraction pooling times during intermediate purification, lowering overall manufacturing costs.

Vendor QC documentation
Data to verify
98% purity; batch NMR, HPLC, GC data
Supplier-reported specification; verify with lot analysis
No independent reference data supplied

C-Aryl Piperazine Therapeutics Synthesis

Ideal for the development of novel CNS agents where the 2,3-dichlorophenyl group must be positioned at the C2 carbon rather than the N1 nitrogen, serving as a direct, regiocontrolled precursor for N4-derivatization [1].

Scale-Up Manufacturing of Intermediates

The high regioselectivity and mild deprotection conditions (avoiding catalytic hydrogenation) make this specific Boc-protected form optimal for pilot-plant scale synthesis where minimizing des-chloro impurities is critical for regulatory compliance [2].

SAR Library Generation

The excellent organic solubility and orthogonal reactivity make it a preferred scaffold for automated parallel synthesis, allowing rapid diversification at the N4 position without N1 interference or precipitation issues [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D₃R enantioselective lead optimization
C-2 chiral stereogenic center
Enantiomer-specific binding and functional selectivity
PET radioligand precursor synthesis
Boc protection and high purity
Precursor consistency and radiochemical yield reproducibility
Solid-phase and flow chemistry platforms
Orthogonal N-1 Boc group
Chemoselective N-4 derivatization without statistical mixtures
Dichloro substitution pattern SAR
2,3-Dichloro substitution on phenyl ring
Comparative D₃R affinity and selectivity profiling

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.0901833 g/mol

Monoisotopic Mass

330.0901833 g/mol

Heavy Atom Count

21

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